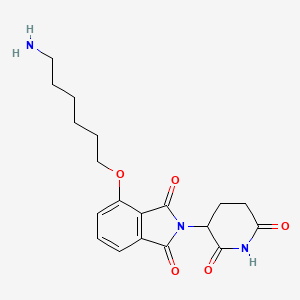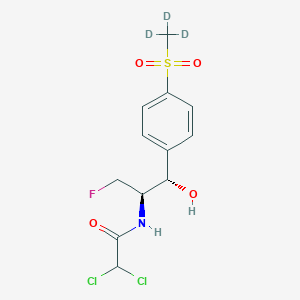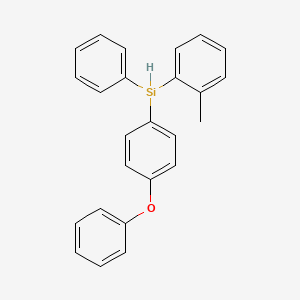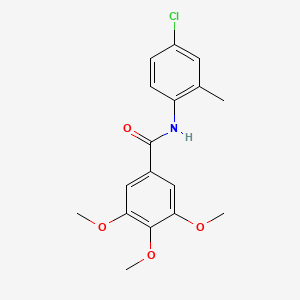
3-(4-Chlorophenyl)-2-phenylpropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorophenyl)-2-phenylpropanenitrile is an organic compound that belongs to the class of nitriles It is characterized by the presence of a nitrile group (-CN) attached to a propanenitrile backbone, with a 4-chlorophenyl and a phenyl group as substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-2-phenylpropanenitrile can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzyl cyanide with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like toluene under reflux conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps such as recrystallization or distillation to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Chlorophenyl)-2-phenylpropanenitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Halogenation can be carried out using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3-(4-Chlorophenyl)-2-phenylpropanoic acid.
Reduction: 3-(4-Chlorophenyl)-2-phenylpropanamine.
Substitution: Various substituted derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
3-(4-Chlorophenyl)-2-phenylpropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-(4-Chlorophenyl)-2-phenylpropanenitrile involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Chlorophenyl)-2-phenylpropanamine: Similar structure but with an amine group instead of a nitrile.
3-(4-Chlorophenyl)-2-phenylpropanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile.
3-(4-Chlorophenyl)-2-phenylpropanol: Similar structure but with a hydroxyl group instead of a nitrile.
Uniqueness
3-(4-Chlorophenyl)-2-phenylpropanenitrile is unique due to its nitrile group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various synthetic and research applications .
Propriétés
Numéro CAS |
32970-79-9 |
|---|---|
Formule moléculaire |
C15H12ClN |
Poids moléculaire |
241.71 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)-2-phenylpropanenitrile |
InChI |
InChI=1S/C15H12ClN/c16-15-8-6-12(7-9-15)10-14(11-17)13-4-2-1-3-5-13/h1-9,14H,10H2 |
Clé InChI |
ABVFADOVAQKBBK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(CC2=CC=C(C=C2)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(2,6-dichlorophenyl)methylidene]-4-methoxybenzohydrazide](/img/structure/B11938316.png)
![5-Azatricyclo[6.3.1.04,9]dodeca-2,8(12),10-trien-6-one](/img/structure/B11938334.png)
![2-[3-Hydroxy-2-[2-(naphthalen-2-ylmethylsulfonyl)acetyl]imino-1,3-thiazol-4-yl]acetic acid](/img/structure/B11938339.png)

![N-[1-[[[(3-Bromophenyl)amino]thioxomethyl]amino]-2,2,2-trichloroethyl]nonanamide](/img/structure/B11938349.png)







![(6aR)-3-[3-[[(6aR)-2-methoxy-14-oxo-7,12-dihydro-6aH-isoquinolino[3,2-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-2-methoxy-7,12-dihydro-6aH-isoquinolino[3,2-c][1,4]benzodiazepin-14-one](/img/structure/B11938388.png)

